

# Assessing the Synergistic Effects of Nintedanib with Other Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Nintedanib, a multi-targeted tyrosine kinase inhibitor, has demonstrated efficacy in treating idiopathic pulmonary fibrosis (IPF) and certain cancers. Its mechanism of action, which involves the inhibition of vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR), presents a strong rationale for its use in combination with other therapeutic agents. This guide provides a comparative analysis of the synergistic effects of nintedanib with other drugs, supported by experimental data from preclinical and clinical studies.

### **Nintedanib's Core Mechanism of Action**

Nintedanib is an indolinone derivative that competitively inhibits multiple tyrosine kinases involved in fibroblast proliferation, migration, and transformation, as well as angiogenesis.[1][2] By blocking the intracellular ATP-binding sites of VEGFR, FGFR, and PDGFR, nintedanib disrupts downstream signaling cascades crucial for the pathogenesis of fibrotic diseases and tumor growth.[2][3]

# Synergistic Combinations in Idiopathic Pulmonary Fibrosis (IPF) Nintedanib and Pirfenidone



Pirfenidone is another approved treatment for IPF with a different, though not fully elucidated, mechanism of action thought to involve anti-inflammatory and anti-fibrotic effects. The combination of nintedanib and pirfenidone has been investigated to determine if their distinct mechanisms could lead to enhanced efficacy or a better tolerability profile.

#### **Experimental Data:**

| Trial/Study                | Combination                                                | Key Efficacy<br>Findings                                                                                                   | Key Safety<br>Findings                                                                                                                |
|----------------------------|------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|
| INJOURNEY Trial            | Nintedanib + add-on<br>Pirfenidone vs.<br>Nintedanib alone | Mean change from baseline in Forced Vital Capacity (FVC) at Week 12: -13.3 mL (combination) vs40.9 mL (monotherapy).[4][5] | Higher incidence of gastrointestinal adverse events in the combination group (69.8%) compared to the monotherapy group (52.9%).[4][5] |
| Japanese Phase II<br>Study | Nintedanib + chronic<br>Pirfenidone                        | Explored safety and pharmacokinetics, suggesting no new safety signals with the combination.                               | Nausea and vomiting were the most common adverse events.                                                                              |

Experimental Protocol: INJOURNEY Trial (NCT02579603)

This open-label, randomized trial enrolled patients with IPF and an FVC of 50% or greater of the predicted value.[4][5] After a 4- to 5-week run-in period with nintedanib 150 mg twice daily, eligible patients were randomized to either continue nintedanib monotherapy or receive nintedanib with add-on pirfenidone (titrated to 801 mg three times daily) for 12 weeks.[4][5] The primary endpoint was the percentage of patients experiencing on-treatment gastrointestinal adverse events.[4][5]

### **Synergistic Combinations in Oncology**

Nintedanib's anti-angiogenic properties make it a candidate for combination therapy with cytotoxic chemotherapy in various cancers.



# Nintedanib and Docetaxel (Non-Small Cell Lung Cancer - NSCLC)

**Experimental Data:** 

| Trial/Study       | Combination                                          | Key Efficacy<br>Findings                                                                                                                                                                                                           | Key Safety<br>Findings                                                                                                                                |
|-------------------|------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|
| LUME-Lung 1 Trial | Nintedanib +<br>Docetaxel vs. Placebo<br>+ Docetaxel | Overall Population: Median Progression- Free Survival (PFS): 3.4 months (combination) vs. 2.7 months (placebo).[6] Adenocarcinoma histology: Median Overall Survival (OS): 12.6 months (combination) vs. 10.3 months (placebo).[6] | Higher incidence of grade 3 or worse diarrhea (6.6% vs. 2.6%) and reversible elevated liver enzymes (ALT: 7.8% vs. 0.9%) in the combination group.[6] |

Experimental Protocol: LUME-Lung 1 Trial (NCT00805194)

This phase 3, double-blind, randomized controlled trial enrolled patients with stage IIIB/IV recurrent NSCLC who had progressed after first-line chemotherapy.[6][7] Patients were randomized to receive docetaxel (75 mg/m²) on day 1 with either nintedanib (200 mg twice daily) or placebo on days 2-21 of a 21-day cycle.[6][7] The primary endpoint was PFS, and a key secondary endpoint was OS.[6]

# Nintedanib and Pemetrexed/Cisplatin (Malignant Pleural Mesothelioma)

Experimental Data:



| Trial/Study     | Combination                                                          | Key Efficacy<br>Findings (Phase II)                                                                                                        | Key Safety<br>Findings (Phase II)                                                                |
|-----------------|----------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------|
| LUME-Meso Trial | Nintedanib + Pemetrexed/Cisplatin vs. Placebo + Pemetrexed/Cisplatin | Median PFS: 9.4 months (combination) vs. 5.7 months (placebo).[1][8][9] Median OS: 18.3 months (combination) vs. 14.5 months (placebo).[1] | Higher incidence of grade 3 or higher neutropenia (43.2% vs. 12.2%) in the combination group.[8] |

Experimental Protocol: LUME-Meso Trial (NCT01907100)

This was a phase II/III randomized, double-blind trial for chemotherapy-naïve patients with unresectable malignant pleural mesothelioma.[8][10] Patients received up to six cycles of pemetrexed and cisplatin plus either nintedanib (200 mg twice daily) or placebo, followed by maintenance monotherapy with nintedanib or placebo.[10] The primary endpoint for the phase II part was PFS.[8][9] Note: The confirmatory phase III part of the trial did not meet its primary endpoint for PFS.[10]

# Nintedanib and Carboplatin/Etoposide (Small Cell Lung Cancer with Comorbid IPF)

Experimental Data:



| Trial/Study     | Combination                           | Key Efficacy<br>Findings                                                                          | Key Safety<br>Findings                                                                                                                                         |
|-----------------|---------------------------------------|---------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| NEXT-SHIP Trial | Nintedanib +<br>Carboplatin/Etoposide | Objective Response<br>Rate (ORR): 68.8%.<br>Median PFS: 4.2<br>months. Median OS:<br>13.4 months. | Incidence of acute exacerbation of IPF at 28 days after last chemotherapy: 3.0%. Most common grade 3 or higher adverse event was neutropenia (81.8%). [11][12] |

Experimental Protocol: NEXT-SHIP Trial (jRCTs031190119)

This was a multicenter, single-arm, phase 2 trial for unresectable Small Cell Lung Cancer (SCLC) with comorbid IPF.[12][13] Patients received carboplatin and etoposide with nintedanib (150 mg twice daily).[12][13] The primary endpoint was the incidence of acute exacerbation of IPF.[12][13]

# Preclinical Synergistic Investigations Nintedanib and Vardenafil (Pulmonary Fibrosis)

A preclinical study investigated the combination of nintedanib and the phosphodiesterase type 5 (PDE5) inhibitor vardenafil in a mouse model of pulmonary fibrosis.

#### **Experimental Data:**

- In vitro: The combination of vardenafil and nintedanib showed a significant and synergistic reduction in fibronectin gene expression in fibroblasts.
- In vivo: While both drugs individually suppressed fibronectin generation in a bleomycininduced lung injury model, the combination did not demonstrate a significant additional benefit.[1]

#### Experimental Protocol:



- In vitro: AKR-2B mouse fibroblasts were stimulated with TGF-β. The synergistic activity of vardenafil and nintedanib on fibronectin expression was assessed using isobolographic analysis.[1]
- In vivo: A bleomycin-induced mouse model of lung fibrosis was used. Mice were treated with vardenafil, nintedanib, or the combination, and markers of fibrosis were evaluated.[1]

### Nintedanib and Heterophyllin B (Pulmonary Fibrosis)

A study explored the combination of nintedanib and heterophyllin B (HB), a cyclopeptide, in a murine model of pulmonary fibrosis.

#### **Experimental Data:**

 The co-administration of HB and nintedanib demonstrated enhanced anti-fibrotic efficacy and reduced gastrointestinal toxicity compared to nintedanib alone in a bleomycin-induced PF mouse model.[14]

#### Experimental Protocol:

• A bleomycin-induced murine model of pulmonary fibrosis was utilized. The therapeutic potential of HB, both alone and in combination with nintedanib, was evaluated by assessing lung fibrosis progression and gastrointestinal side effects.[14]

### **Visualizing the Pathways and Workflows**





Click to download full resolution via product page

Caption: Nintedanib's mechanism of action.





Click to download full resolution via product page

Caption: INJOURNEY clinical trial workflow.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Vardenafil Activity in Lung Fibrosis and In Vitro Synergy with Nintedanib PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vardenafil Activity in Lung Fibrosis and In Vitro Synergy with Nintedanib PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nintedanib with Add-on Pirfenidone in Idiopathic Pulmonary Fibrosis. Results of the INJOURNEY Trial. | Read by QxMD [read.gxmd.com]
- 4. Nintedanib with Add-on Pirfenidone in Idiopathic Pulmonary Fibrosis. Results of the INJOURNEY Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. Synergistic effects of heterophyllin B with nintedanib against experimental pulmonary fibrosis in mice Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
- 7. Docetaxel plus nintedanib versus docetaxel plus placebo in patients with previously treated non-small-cell lung cancer (LUME-Lung 1): a phase 3, double-blind, randomised controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]



- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Nintedanib in combination with pemetrexed and cisplatin for chemotherapy-naive patients with advanced malignant pleural mesothelioma (LUME-Meso): a double-blind, randomised, placebo-controlled phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Pardon Our Interruption [boehringer-ingelheim.com]
- 13. Rationale and protocol design for the TORG1835/NEXT-SHIP study: a phase II study of carboplatin, etoposide and nintedanib for unresectable limited/extensive disease small cell lung cancer with idiopathic pulmonary fibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergistic effects of heterophyllin B with nintedanib against experimental pulmonary fibrosis in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Assessing the Synergistic Effects of Nintedanib with Other Drugs: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15292923#assessing-the-synergistic-effects-of-nitidanin-with-other-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com